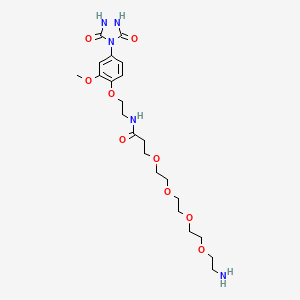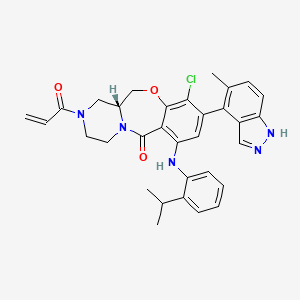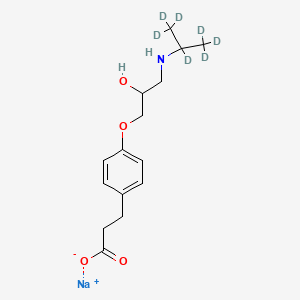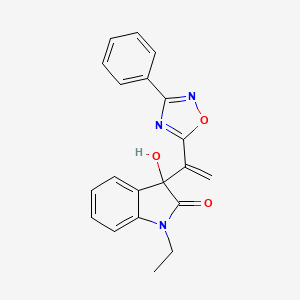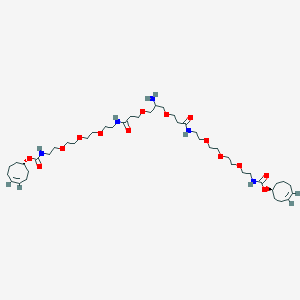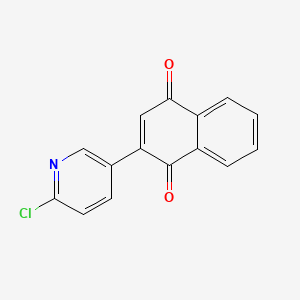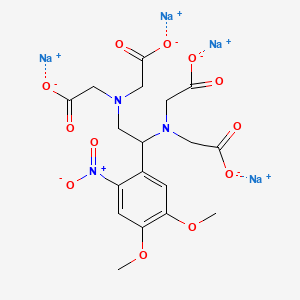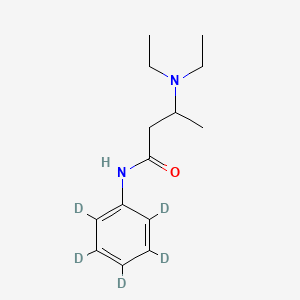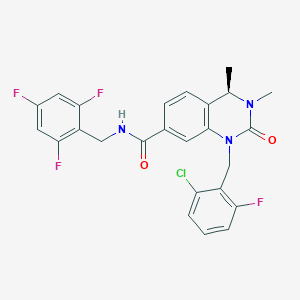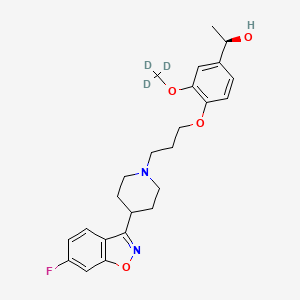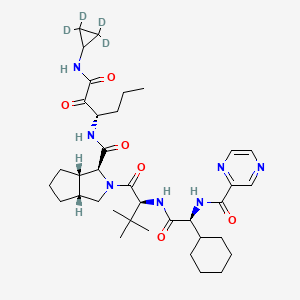
Telaprevir-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telaprevir-d4 is a deuterium-labeled version of Telaprevir, a direct-acting antiviral medication used in combination with other antivirals for the treatment of chronic Hepatitis C Virus (HCV) infections . Telaprevir is an inhibitor of the NS3/4A protease, an enzyme essential for viral replication . The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Telaprevir involves a series of complex chemical reactions, including biocatalytic desymmetrization and multicomponent reactions . The strategic use of these reactions allows for a highly efficient synthesis with minimal use of protective groups . The exact synthetic route for Telaprevir-d4, however, involves the incorporation of deuterium, which is a stable isotope of hydrogen, into the Telaprevir molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as Telaprevir but includes additional steps for deuterium incorporation. This process ensures that the deuterium-labeled compound retains the same pharmacological properties as the non-labeled version.
化学反应分析
Types of Reactions
Telaprevir-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products .
科学研究应用
Telaprevir-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the compound’s behavior in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of the drug.
Industry: Applied in the development of new antiviral therapies and drug formulations.
作用机制
Telaprevir-d4 exerts its effects by inhibiting the NS3/4A protease, an enzyme crucial for the replication of the Hepatitis C Virus . By binding to the active site of the protease, this compound prevents the cleavage of the viral polyprotein into mature proteins, thereby inhibiting viral replication . This mechanism is similar to that of Telaprevir, ensuring that the deuterium-labeled version retains its antiviral properties .
相似化合物的比较
Similar Compounds
Boceprevir: Another NS3/4A protease inhibitor used for the treatment of HCV.
Simeprevir: A similar protease inhibitor with a different chemical structure.
Grazoprevir: Another protease inhibitor used in combination with other antivirals for HCV treatment.
Uniqueness
Telaprevir-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, resulting in a compound with similar pharmacological properties but different metabolic stability. This makes this compound a valuable tool in drug development and research.
属性
分子式 |
C36H53N7O6 |
|---|---|
分子量 |
683.9 g/mol |
IUPAC 名称 |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1,2-dioxo-1-[(2,2,3,3-tetradeuteriocyclopropyl)amino]hexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1/i15D2,16D2 |
InChI 键 |
BBAWEDCPNXPBQM-WSZQYWDLSA-N |
手性 SMILES |
[2H]C1(C(C1([2H])[2H])NC(=O)C(=O)[C@H](CCC)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5)[2H] |
规范 SMILES |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






